molecular formula C16H18N4OS B2718243 1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448034-32-9

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2718243
CAS RN: 1448034-32-9
M. Wt: 314.41
InChI Key: VUWHFNKXXRFMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It’s recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine scaffold can be achieved from easily available chemicals . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound's derivatives have been extensively explored for synthesizing densely functionalized pyrroles and thiophenes, highlighting its utility in organic synthesis. For instance, the orthogonal synthesis techniques allow for the efficient creation of polyfunctionalized pyrroles and thiophenes, which are otherwise challenging to obtain. These methods leverage the ambident nucleophilic zwitterions derived from imidazo[1,5-a]pyridine carbenes, showcasing the compound's versatility in synthesizing heterocyclic frameworks (Cheng, Peng, & Li, 2010).

Antimicrobial Agents

Research has demonstrated the potential of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. Novel heterocyclic compounds containing a sulfonamido moiety, for example, have been synthesized and exhibited significant antibacterial activities. This highlights the compound's role in the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Synthesis of Imidazo[1,5-a]pyridines

The compound is instrumental in the one-pot synthesis of imidazo[1,5-a]pyridines, a process that introduces various substituents at key positions, utilizing propane phosphoric acid anhydride. This method underscores the compound's importance in streamlining the production of imidazo[1,5-a]pyridines, which are core fragments in many drug molecules (Crawforth & Paoletti, 2009).

Advanced Material Synthesis

The versatility of "1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea" extends to the synthesis of advanced materials. For example, its derivatives are utilized in creating luminescent materials with large Stokes' shifts, indicating potential applications in optical materials and sensors (Volpi et al., 2017).

Novel Synthetic Methods

Innovative synthetic methods involving the compound have been developed to prepare imidazo[1,2-a]pyridine derivatives. These methods showcase the compound's contribution to expanding synthetic chemistry's toolkit, facilitating the construction of complex heterocyclic structures in a more efficient manner (Tu et al., 2007; Cao et al., 2014).

properties

IUPAC Name

1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-2-19(16(21)18-11-14-6-5-9-22-14)12-13-10-17-15-7-3-4-8-20(13)15/h3-10H,2,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWHFNKXXRFMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.